![molecular formula C9H9ClN4O4 B3032353 6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid CAS No. 1447606-93-0](/img/structure/B3032353.png)
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Overview
Description
Triazolopyridazines are a class of nitrogen-containing heterocyclic compounds . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolopyridazines often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .
Molecular Structure Analysis
Triazolopyridazines contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazolopyridazines are capable of undergoing a variety of chemical reactions due to the presence of multiple reactive sites in their structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazines can vary widely depending on their specific structure . For example, the compound “Ethyl 6-chloro- [1,2,4]triazolo [4,3-b]pyridazine-3-carboxylate” has a molecular weight of 226.62 .
Scientific Research Applications
- Notably, these heterocycles have shown promise as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which plays a role in cancer progression .
- Additionally, some derivatives containing this core structure exhibit GABA A allosteric modulating activity, potentially impacting neurological disorders .
- These heterocycles serve as structural units in polymer materials, particularly for applications in solar cells and other optoelectronic devices .
- Specific derivatives, such as 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized .
Medicinal Chemistry
Polymer Building Blocks
High-Energy Materials
Antitumor Activity
Mechanism of Action
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Given the compound’s structural similarity to other triazole compounds, it is plausible that it interacts with its targets by forming hydrogen bonds and other types of non-covalent interactions . These interactions could induce conformational changes in the targets, altering their activity and leading to downstream effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and tissues involved.
Result of Action
Given the compound’s potential to interact with multiple targets and affect multiple biochemical pathways , it is likely that its action results in a complex array of molecular and cellular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, changes in temperature could affect the compound’s stability and the kinetics of its interactions with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-ethoxycarbonyl-1,8a-dihydro-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O4/c1-2-18-9(17)7-12-11-6-4(8(15)16)3-5(10)13-14(6)7/h3,6,11H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMNGROMIHDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2N1N=C(C=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120411 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid | |
CAS RN |
1447606-93-0 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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